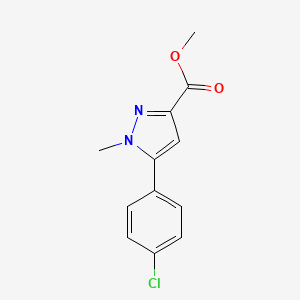

![molecular formula C10H8ClN3O B1374182 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one CAS No. 1343189-32-1](/img/structure/B1374182.png)

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Overview

Description

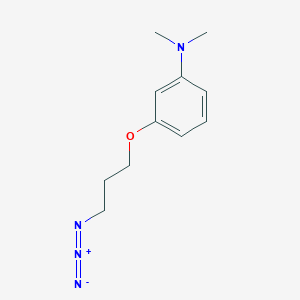

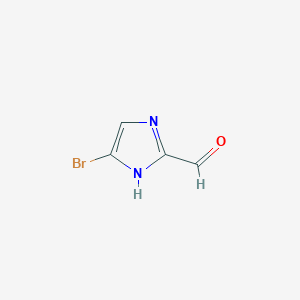

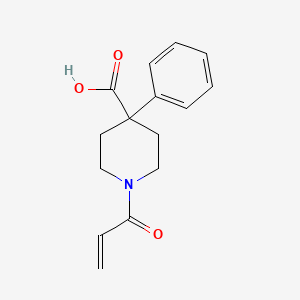

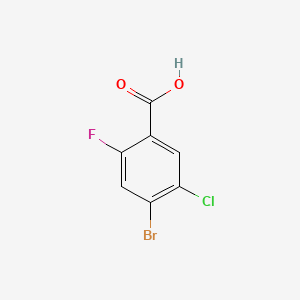

“1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one” is a chemical compound that contains a 1,2,4-triazole ring, which is a well-known biologically active pharmacophore . The compound has a molecular weight of 221.64 g/mol and a formula of C10H8ClN3O .

Synthesis Analysis

The synthesis of similar compounds often involves the copper-catalyzed azide–alkyne cycloaddition . A method to prepare a similar compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Molecular Structure Analysis

The compound was characterized by Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV) and high-resolution mass spectroscopies (HRMS) . The IR absorption spectra of similar compounds showed two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Agricultural Chemistry: Fungicide Synthesis

This compound serves as a key intermediate in the synthesis of prothioconazole , which is a promising agricultural fungicide. The method involves nucleophilic substitution to prepare derivatives that are crucial for plant protection .

Pesticide Formulation

It has properties that make it suitable for pesticide formulations, including approvals, environmental fate, eco-toxicity, and human health considerations .

Antiviral Research

Derivatives of this compound have been used in molecular docking studies as potential anti-HIV agents . This showcases its relevance in the development of new antiviral therapies .

Anticancer Activity

Novel triazole derivatives, including those related to the compound , have been designed and synthesized for evaluation of their anticancer activity. This highlights its potential use in cancer treatment research .

Antioxidant Studies

The compound’s derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging and Nitric oxide scavenging assays .

Antibacterial Agents

Some triazole compounds exhibit significant antibacterial activity and have been found to be more active than traditional antibiotics like ampicillin in growth inhibition studies against various microorganisms .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the 1,2,4-triazole moiety may contribute to the compound’s ability to form stable interactions with its targets.

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

The compound’s solubility and stability, influenced by its chemical structure, would play a significant role in its bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of effects, such as inhibiting cell proliferation or inducing apoptosis . The exact effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQGPMJMJOEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)